molecular formula C13H17NO3 B066669 Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 192214-05-4

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B066669
CAS No.: 192214-05-4
M. Wt: 235.28 g/mol
InChI Key: ZRMWRJLLAVAFQP-GFCCVEGCSA-N
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Description

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a high-value, enantiopure chiral building block extensively utilized in medicinal chemistry and drug discovery research. This compound features a pyrrolidine scaffold, a privileged structure found in numerous pharmacologically active molecules, which is further functionalized with a hydroxymethyl group and a benzyloxycarbonyl (Cbz) protecting group. The (R)-configuration at the 3-position provides a defined stereocenter critical for creating molecules with specific three-dimensional interactions.

Properties

IUPAC Name

benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMWRJLLAVAFQP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453077
Record name Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192214-05-4
Record name Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Hydroxyl vs. Hydroxymethyl Groups
  • Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5) :
    • Structure : Features a hydroxyl (-OH) group at position 3 instead of hydroxymethyl (-CH2OH).
    • Properties : Lower molecular weight (235.28 g/mol vs. 247.29 g/mol for the target) and reduced hydrophilicity due to the absence of the methylene spacer .
    • Applications : Used in peptide coupling reactions but lacks the versatility of hydroxymethyl in prodrug design .
Aminomethyl vs. Hydroxymethyl Groups
  • (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1217619-19-6): Structure: Substitutes hydroxymethyl with an aminomethyl (-CH2NH2) group. Properties: Increased basicity (pKa ~9–10) and reactivity in nucleophilic reactions. Molecular weight: 270.76 g/mol . Applications: Useful in synthesizing cationic ligands or enzyme inhibitors .

Stereochemical Variations

Enantiomeric Pairs
  • (S)-Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 315717-77-2) :
    • Structure : Mirror image of the target compound (3S configuration).
    • Synthesis : Resolved via SFC with >99% e.e., similar to fluorinated analogs .
    • Biological Relevance : Enantiomers often exhibit divergent binding affinities; e.g., (S)-forms may show reduced activity in RAS inhibitor scaffolds .
Diastereomers
  • Benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate :
    • Structure : Fluorine at position 3 and hydroxymethyl at position 4.
    • Properties : Molecular weight 277.3 g/mol. Increased metabolic stability due to fluorine substitution .

Ring Size and Ester Modifications

Piperidine Analogs
  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2) :
    • Structure : Six-membered piperidine ring instead of pyrrolidine.
    • Properties : Molecular weight 249.14 g/mol. Enhanced conformational flexibility but reduced ring strain .
tert-Butyl Esters
  • (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: Structure: tert-butyl ester replaces benzyl, with dual hydroxymethyl groups. Applications: Improved solubility in nonpolar solvents; used in ATX inhibitor synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 192214-05-4 C14H17NO3 247.29 3R-hydroxymethyl, Cbz
Benzyl 3-hydroxypyrrolidine-1-carboxylate 95656-88-5 C13H15NO3 235.28 3-hydroxy
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl 1217619-19-6 C13H19ClN2O2 270.76 3S-aminomethyl
Benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate - C14H17FNO3 277.30 3R-fluoro, 4S-hydroxymethyl
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate 39945-51-2 C14H19NO3 249.14 Piperidine ring

Research Findings and Challenges

  • Stereocontrol : Achieving >99% e.e. in fluorinated analogs requires costly SFC .
  • Functional Group Compatibility : Hydroxymethyl groups enhance water solubility but may complicate coupling reactions vs. methoxy or tert-butyl esters .
  • Biological Performance : Piperidine analogs show longer half-lives in vivo due to reduced ring strain .

Preparation Methods

Ru-Catalyzed Asymmetric Hydrogenation

The enantioselective hydrogenation of prochiral enamine intermediates represents a cornerstone for constructing chiral pyrrolidines. A method adapted from the synthesis of related 1-benzylpyrrolidine-3-carboxylic acids involves using ruthenium complexes with chiral diphosphine ligands. For Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, this approach could involve hydrogenating a 2,5-dihydro-1H-pyrrole-3-carboxylate precursor (Figure 1).

Reaction Conditions :

  • Catalyst : [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (0.1 mol%)

  • Solvent : Methanol

  • Pressure : 40 bar H₂

  • Temperature : 30°C

  • Yield : 88–95%

  • Enantiomeric Excess (ee) : >99.9%

The chiral ligand (R)-2-Furyl-MeOBIPHEP induces the desired (3R) configuration by orienting the substrate during hydrogenation. Post-reduction, the ester group at C3 is reduced to a hydroxymethyl group via LiAlH₄ or catalytic hydrogenation.

Substrate Design and Optimization

The dihydro precursor is synthesized via a Heck coupling or palladium-catalyzed cross-coupling, as demonstrated in the preparation of halogenated pyrrolidines. For example, coupling 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate with iodobenzene derivatives under Suzuki-Miyaura conditions yields substituted intermediates.

Cyclization of Amino Alcohol Precursors

Mitsunobu Cyclization

Amino alcohols serve as versatile precursors for pyrrolidine formation. For instance, (2R,3S)-4-amino-2-(hydroxymethyl)butan-1-ol undergoes Mitsunobu cyclization with diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the pyrrolidine ring. Subsequent benzylation via benzyl chloroformate introduces the Cbz group.

Key Steps :

  • Amino Alcohol Synthesis : Reduction of ethyl 4-aminobut-2-enoate with NaBH₄/CeCl₃.

  • Cyclization : DEAD/PPh₃ in THF, 0°C to rt, 12 h.

  • Cbz Protection : Benzyl chloroformate, NaHCO₃, dioxane/water.

Yield : 70–85% (over three steps)

Reduction of Carboxylic Acid Derivatives

Ester to Alcohol Reduction

The hydroxymethyl group is introduced by reducing a 3-carboxylate intermediate. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) quantitatively converts esters to primary alcohols, while borane-THF offers milder conditions for acid-sensitive substrates.

Comparative Reduction Methods

Reducing AgentSolventTemperatureYield (%)Purity (%)
LiAlH₄THF0°C → reflux9599
BH₃·THFTHF0°C → rt8897
DIBAL-HToluene-78°C7895

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 3-(hydroxymethyl)pyrrolidine-1-carboxylates are resolved using lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acylates the (3S)-enantiomer, leaving the desired (3R)-isomer unreacted.

Conditions :

  • Enzyme : CAL-B (10 mg/mmol substrate)

  • Acyl Donor : Vinyl acetate

  • Solvent : MTBE

  • Conversion : 50% (24 h)

  • ee (R) : >99%

Process-Scale Considerations

Catalytic Recycling and Waste Mitigation

Industrial-scale synthesis prioritizes catalyst recovery and solvent sustainability. Fixed-bed reactors with immobilized Ru catalysts achieve >90% recovery rates, reducing metal contamination to <2 ppm. Solvent systems like ethanol/water mixtures enhance green chemistry metrics.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency and Scalability

MethodStepsOverall Yield (%)ee (%)Scalability
Ru-Catalyzed Hydrogenation382>99.9High
Mitsunobu Cyclization46885Moderate
Enzymatic Resolution545>99Low

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable rapid hydrogenation and reduction steps, reducing reaction times from hours to minutes. For example, a tubular reactor with [Ru((R)-MeOBIPHEP)] achieves full conversion in 15 min at 50 bar H₂ .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

  • Methodology : Synthesis often involves multi-step protection/deprotection strategies. For example, tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) are synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C, followed by benzyl group introduction . Flash column chromatography on silica gel is critical for isolating intermediates, with yields up to 81% reported for analogous compounds . Stereochemical control is achieved via chiral catalysts or chiral stationary phases (HPLC with IC columns) to confirm enantiomeric excess (e.g., 83% ee observed in related studies) .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodology :

  • NMR : Proton and carbon NMR are used to confirm regiochemistry and stereochemistry, with coupling constants (e.g., J=9.6HzJ = 9.6 \, \text{Hz}) resolving diastereomers .
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm functional groups .
  • HRMS-ESI : Validates molecular formula (e.g., calculated for C28H28NO3\text{C}_{28}\text{H}_{28}\text{NO}_3: 426.2069) .
  • HPLC with Chiral Columns : Resolves enantiomers (e.g., Chiralpak IC column) .

Q. How should this compound be stored to maintain stability, and what are its known degradation pathways?

  • Methodology : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light. Stability studies on similar pyrrolidine carboxylates indicate no hazardous decomposition under recommended conditions, but thermal analysis (TGA/DSC) is advised to identify degradation thresholds .

Q. What is the role of this compound as a building block in medicinal chemistry?

  • Methodology : It serves as a precursor for prodrugs and bioactive molecules. For example, Upadacitinib impurities (e.g., benzyl (3R,4S)-3-(2-chloroacetyl)-4-ethylpyrrolidine-1-carboxylate) highlight its utility in synthesizing kinase inhibitors. Structural analogs are used to optimize pharmacokinetic properties via hydroxyl or carboxylate modifications .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be optimized using chromatography, and what challenges arise in scaling this process?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IC or AD-H columns) with hexane/isopropanol gradients. For scaling, simulate moving bed (SMB) chromatography improves throughput. Challenges include maintaining resolution at higher flow rates and minimizing solvent waste. Recent studies achieved 83% ee using analytical-scale HPLC, but preparative-scale separations require iterative method optimization .

Q. What strategies are effective in identifying and quantifying synthetic impurities or diastereomers during synthesis?

  • Methodology :

  • LC-MS/MS : Detects trace impurities (e.g., Upadacitinib-related byproducts at ~0.1% levels) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals from diastereomers or regioisomers .
  • X-ray Crystallography : Confirms absolute configuration, as demonstrated for (3S,4S)-1-benzylpyrrolidine-3,4-diol derivatives .

Q. How do reaction conditions (e.g., solvent, temperature) influence the stereochemical outcome of synthetic steps involving this compound?

  • Methodology : Polar aprotic solvents (e.g., DCM, THF) favor nucleophilic substitution without racemization. Low temperatures (0°C) minimize epimerization during acylations. For example, phosphine-catalyzed cycloisomerization at 28°C yielded a 9:1 E/Z ratio in a related benzyl pyrrolidine carboxylate synthesis . Kinetic vs. thermodynamic control should be evaluated via time-course NMR .

Q. What contradictions exist in reported data on the reactivity of this compound, and how can they be resolved?

  • Data Contradictions : Discrepancies in yields or stereoselectivity may arise from subtle differences in protecting groups or catalysts. For instance, DMAP vs. DBU in acylation steps can alter reaction rates and byproduct profiles .
  • Resolution : Systematic DOE (Design of Experiments) studies varying catalysts, solvents, and temperatures can identify optimal conditions. Cross-validation with computational models (DFT for transition states) provides mechanistic insights .

Q. How does this compound compare to structural analogs (e.g., tert-butyl or methyl esters) in terms of reactivity and biological activity?

  • Methodology :

  • Comparative Synthesis : Analog libraries (e.g., tert-butyl vs. benzyl esters) are screened for stability and bioactivity. For example, tert-butyl esters exhibit higher hydrolytic stability but lower cell permeability .
  • SAR Studies : Modifications at the hydroxymethyl group (e.g., fluorination, methylation) impact target binding, as seen in kinase inhibitor analogs .

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